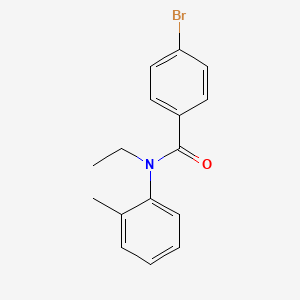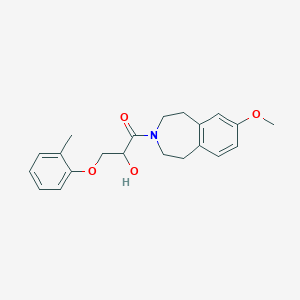![molecular formula C19H21NO3S B5673898 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5673898.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide is a compound that likely exhibits interesting chemical and physical properties due to its complex molecular structure. Compounds with similar structures, such as chromene derivatives, have been studied for their potential applications in pharmaceuticals, including their anticonvulsant activities and synthesis methods for related derivatives.
Synthesis Analysis
The synthesis of closely related compounds often involves multi-step chemical reactions, including the formation of chromene derivatives through condensation reactions followed by functionalization with various substituents to obtain the desired amide and thioether functionalities. For example, Shah et al. (2016) described the synthesis of novel derivatives involving chromene scaffolds, highlighting the multi-step nature of synthesizing complex molecules (Shah et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide is characterized by spectroscopic methods such as NMR, FT-IR, and sometimes X-ray crystallography. These techniques provide detailed information on the molecular geometry, conformations, and intramolecular interactions. For instance, the structure of related acetamide compounds has been determined, showing specific conformations and hydrogen bonding patterns that contribute to their stability and reactivity (Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide typically exploit the reactive sites present in the molecule for further functionalization or for the synthesis of derivatives. These reactions may include nucleophilic substitutions, addition reactions, and cyclization processes, which can significantly alter the chemical and biological properties of the compounds.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for understanding their behavior in various environments and their suitability for specific applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and solubility tests.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the presence of functional groups, dictate the compounds' applications and potential as intermediates in organic synthesis. Studies on related compounds have shown a variety of chemical behaviors based on the specific substituents and their positions on the chromene core.
For detailed insights and a more comprehensive understanding of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide or closely related compounds, referring to specific scientific literature is essential. The references provided here offer a starting point for exploring the synthesis, structure, and properties of chromene-based compounds and their derivatives:
Propriétés
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-22-17-9-5-6-15-10-14(12-23-19(15)17)11-20-18(21)13-24-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFNJHHEILTVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
![1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)

![3-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5673831.png)
![2-[(3-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673832.png)

![1-[(2,4-difluorophenoxy)acetyl]-3-(2,3-dimethoxyphenyl)pyrrolidine](/img/structure/B5673859.png)
![N-[2-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5673864.png)

![3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5673885.png)
![5-{2-[2-(3-methoxyphenyl)ethyl]phenyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5673893.png)
![10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5673902.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5673905.png)